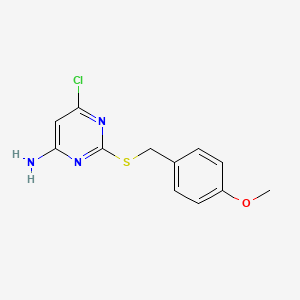
4-Amino-6-chloro-2-(4-methoxyphenylmethylthio)-pyrimidine
Numéro de catalogue B8633745
Poids moléculaire: 281.76 g/mol
Clé InChI: NFKIZZKKEXHBNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05981537
Procedure details


4-amino-6-chloro-2-(4-methoxyphenylmethylthio)-pyrimidine (11.0 g, 39.15 mmol: Cpd #93) and trifluoroacetic acid (84 ml) are heated to reflux for 20 hours, then the excess solvent is removed in vacuo. The sample is triturated with chloroform then stirred with ether and filtered. The solid is washed with ether then air dried, mp >320° C.
Quantity
11 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9]CC2C=CC(OC)=CC=2)[N:3]=1.FC(F)(F)C(O)=O>>[CH:7]1[C:2]([NH2:1])=[N:3][C:4](=[S:9])[NH:5][C:6]=1[Cl:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC(=C1)Cl)SCC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred with ether
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sample is triturated with chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid is washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(NC(=S)N=C1N)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
